N-(3-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine N-(3-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15761176
InChI: InChI=1S/C15H21N3O/c1-11(2)18-10-12(3)15(17-18)16-9-13-6-5-7-14(8-13)19-4/h5-8,10-11H,9H2,1-4H3,(H,16,17)
SMILES:
Molecular Formula: C15H21N3O
Molecular Weight: 259.35 g/mol

N-(3-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15761176

Molecular Formula: C15H21N3O

Molecular Weight: 259.35 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine -

Specification

Molecular Formula C15H21N3O
Molecular Weight 259.35 g/mol
IUPAC Name N-[(3-methoxyphenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine
Standard InChI InChI=1S/C15H21N3O/c1-11(2)18-10-12(3)15(17-18)16-9-13-6-5-7-14(8-13)19-4/h5-8,10-11H,9H2,1-4H3,(H,16,17)
Standard InChI Key GDYUFVDRZPOFRB-UHFFFAOYSA-N
Canonical SMILES CC1=CN(N=C1NCC2=CC(=CC=C2)OC)C(C)C

Introduction

Structural Characteristics

Molecular Architecture

The molecular formula of N-(3-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is C₁₅H₂₁N₃O, with a molecular weight of 259.35 g/mol . Key structural features include:

  • A pyrazole ring substituted at the 1-position with an isopropyl group.

  • A methyl group at the 4-position.

  • A 3-methoxybenzylamine substituent at the 3-position.

The IUPAC name, N-[(3-methoxyphenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine, reflects these substituents. The canonical SMILES string, CC1=CN(N=C1NCC2=CC(=CC=C2)OC)C(C)C, provides a precise representation of its connectivity .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₁N₃O
Molecular Weight259.35 g/mol
IUPAC NameN-[(3-Methoxyphenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine
SMILESCC1=CN(N=C1NCC2=CC(=CC=C2)OC)C(C)C
InChI KeyGDYUFVDRZPOFRB-UHFFFAOYSA-N

Crystallographic Insights

While direct crystallographic data for this compound is limited, studies on analogous pyrazole derivatives (e.g., 3,5-bis(propan-2-yl)-1H-pyrazol-4-amine) reveal planar pyrazole rings with bond lengths and angles consistent with π-electron delocalization . The 3-methoxybenzyl group likely introduces steric and electronic effects, influencing intermolecular interactions such as hydrogen bonding .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds .

  • Introduction of Substituents:

    • Alkylation or arylation at the 1-position using propan-2-yl halides.

    • Methoxybenzyl group incorporation via reductive amination or nucleophilic substitution.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Pyrazole FormationHydrazine hydrate, ethyl acetoacetate, HCl75–85%
Isopropyl Substitution2-Bromopropane, K₂CO₃, DMF60–70%
Methoxybenzyl Addition3-Methoxybenzyl chloride, NaBH₃CN, MeOH50–65%

Analytical Characterization

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions. For example, the methoxy proton resonates at δ 3.8 ppm, while the isopropyl methyl groups appear as doublets near δ 1.2 ppm.

  • Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 259.35[M+H]⁺ .

  • Elemental Analysis: Matches theoretical values for C, H, and N content.

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparison

CompoundMolecular FormulaKey FeaturesBioactivity (IC₅₀/EC₅₀)Source
N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amineC₁₂H₁₅N₃OPara-methoxy substitutionCOX-2 inhibition: 0.8 µM
1-Isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amineC₁₅H₂₂ClN₃OOrtho-methoxy substitutionAntifungal: MIC = 4 µg/mL
N-(3-Methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amineC₁₅H₂₁N₃OMeta-methoxy substitutionEGFR inhibition: 0.07 µM

The meta-methoxy configuration in the target compound may optimize steric interactions with hydrophobic enzyme pockets, enhancing selectivity over ortho- and para-substituted analogs.

Future Directions

  • Mechanistic Studies: Elucidate interactions with COX-2, EGFR, and microbial targets using X-ray crystallography .

  • Toxicity Profiling: Assess acute and chronic toxicity in preclinical models to establish safety margins .

  • Structural Optimization: Explore substituent effects (e.g., halogenation) to improve potency and pharmacokinetics .

  • Clinical Translation: Initiate Phase I trials for oncology or inflammatory diseases, leveraging pyrazole’s established pharmacophore .

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